molecular formula C12H20F6NO5P B2473158 ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate CAS No. 126912-09-2

ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

Cat. No. B2473158
CAS RN: 126912-09-2
M. Wt: 403.258
InChI Key: XQJCWEVWMDLRKO-UHFFFAOYSA-N
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Description

This compound is an organophosphorus compound, which means it contains a phosphorus atom. Organophosphorus compounds have a wide range of applications, from flame retardants and pesticides to more specialized roles such as reagents in organic synthesis .


Molecular Structure Analysis

The molecule contains a carbamate group (NHCOO) and a phosphorus atom attached to two isopropoxy groups and a hexafluoropropan-2-yl group. The presence of these fluorine atoms could impart interesting properties to the molecule, such as increased stability or reactivity .


Chemical Reactions Analysis

As an organophosphorus compound, it might be expected to participate in reactions typical of these compounds. This could include various substitution reactions or hydrolysis, especially under acidic or basic conditions .

Scientific Research Applications

Synthesis and Bioactivity

  • Study on Synthesis and Bioactivity : A study by Srinivasulu et al. (2007) detailed the synthesis of novel compounds involving ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate. These compounds exhibited moderate antifungal and antibacterial activity.

Polymer Chemistry

  • Electrochemical and Electrochromic Properties : Hu et al. (2013) explored the electrochemical and electrochromic properties of polymers derived from similar compounds, demonstrating their potential applications in material science and electronics. (Hu et al., 2013)

Organic Chemistry Reactions

  • Reactions with Nucleophilic 1,3-Dienes : A study by Alves et al. (2008) described the reactions of ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate with 1,3-dienes, which could be relevant for understanding the reactivity of related compounds. (Alves et al., 2008)

Medicinal Chemistry

  • Anticancer Agents : The work by Temple et al. (1989) investigated alterations of the carbamate group of similar ethyl carbamate derivatives, indicating their potential as anticancer agents. (Temple et al., 1989)

Environmental and Health Research

  • Carcinogenicity Studies : A study by Baan et al. (2007) assessed the carcinogenicity of alcoholic beverages and ethyl carbamate, emphasizing the importance of understanding the health impacts of various chemical compounds. (Baan et al., 2007)

Synthesis of Derivatives

  • Synthesis of Carbamate Derivatives : Research by Velikorodov et al. (2008) focused on the synthesis of carbamate derivatives, which could have implications for the development of new chemicals and drugs. (Velikorodov et al., 2008)

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a reagent in organic synthesis, its role would depend on the specific reaction .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. It could potentially be used in the development of new synthetic methodologies or materials .

properties

IUPAC Name

ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F6NO5P/c1-6-22-9(20)19-10(11(13,14)15,12(16,17)18)25(21,23-7(2)3)24-8(4)5/h7-8H,6H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCWEVWMDLRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F6NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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